2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide
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Overview
Description
2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazine ring, an acetamido group, and a sulfanyl linkage, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide involves multiple steps, including the formation of the triazine ring and the introduction of the acetamido and sulfanyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as acetic anhydride, methylamine, and thiol compounds. Industrial production methods may employ optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the triazine ring can interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and acetamido-substituted molecules. Compared to these compounds, 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H25N5O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H25N5O3S/c1-13(2)16-9-5-6-11-18(16)25-19(30)12-32-23-26-22(31)21(27-28-23)17-10-7-8-14(3)20(17)24-15(4)29/h5-11,13H,12H2,1-4H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
CNRUXGXQOGBFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(C)C)NC(=O)C |
Origin of Product |
United States |
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